molecular formula C12H10Cl2N4O2 B11707518 N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide

N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B11707518
M. Wt: 313.14 g/mol
InChI Key: JDMVWSHJWSVRRN-OMCISZLKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with 1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with transition metals, which can then interact with biological molecules such as enzymes or DNA. This interaction can lead to inhibition of enzyme activity or disruption of DNA function, contributing to its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10Cl2N4O2

Molecular Weight

313.14 g/mol

IUPAC Name

N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H10Cl2N4O2/c1-20-11-7(4-8(13)5-9(11)14)6-16-18-12(19)10-2-3-15-17-10/h2-6H,1H3,(H,15,17)(H,18,19)/b16-6+

InChI Key

JDMVWSHJWSVRRN-OMCISZLKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)C2=CC=NN2

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=NN2

Origin of Product

United States

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